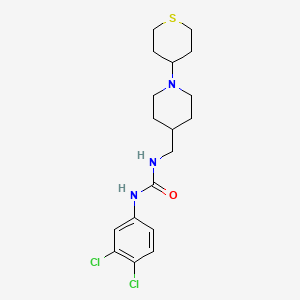
1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25Cl2N3OS and its molecular weight is 402.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C17H22Cl2N2OS
- Molecular Weight: 366.34 g/mol
- CAS Number: Not specified in the search results.
The compound features a dichlorophenyl group and a tetrahydrothiopyran moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies indicate that derivatives of urea compounds exhibit promising anticancer properties. For instance, compounds similar to the target urea have been tested against various cancer cell lines, showing significant cytotoxic effects. In one study, urea derivatives demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development as anticancer agents .
The proposed mechanism of action for similar urea compounds includes:
- Inhibition of Enzyme Activity: Urea derivatives may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: These compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.
Neuropharmacological Effects
The tetrahydrothiopyran component suggests potential neuropharmacological effects. Compounds with similar structures have been linked to modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply potential applications in treating neurological disorders or mood disorders .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related urea compound against various cancer cell lines. The results showed that the compound significantly inhibited cell growth with an IC50 value of approximately 6.2 μM for colon carcinoma cells .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 43.4 |
| HCT-116 (Colon) | 6.2 |
Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological effects of tetrahydrothiopyran derivatives. The study indicated that these compounds could enhance dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease or depression .
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3OS/c19-16-2-1-14(11-17(16)20)22-18(24)21-12-13-3-7-23(8-4-13)15-5-9-25-10-6-15/h1-2,11,13,15H,3-10,12H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZZENWJLMMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














